Monoamine Oxidase (MAO) Isoform Selectivity Switch: 3-Chloro-4'-nitro Pattern Reverses Inhibitor Selectivity to hMAO-A
In a direct head-to-head evaluation of twenty chalcone derivatives, the presence of a 4-chloro substituent on the A-ring combined with a 4-nitro on the B-ring (embodied by compound P17) uniquely reversed the inhibitor selectivity from human MAO-B to human MAO-A . While all other tested chlorochalcones in the series functioned as competitive, selective, and reversible hMAO-B inhibitors, compound P17 was one of only two compounds that selectively inhibited hMAO-A .
| Evidence Dimension | hMAO isoform selectivity |
|---|---|
| Target Compound Data | Selective hMAO-A inhibitor (Compound P17: (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one) |
| Comparator Or Baseline | All other chlorochalcones in the series (e.g., P16: (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one) were selective hMAO-B inhibitors; Most potent hMAO-B inhibitor P16 showed Ki = 0.11 ± 0.01 µM. |
| Quantified Difference | Qualitative reversal of selectivity (hMAO-A vs. hMAO-B) driven by the 4-nitro B-ring substitution in combination with the 4-chloro A-ring. |
| Conditions | In vitro enzymatic assay using recombinant human MAO-A and MAO-B; Compounds tested at various concentrations; Ki values determined for hMAO-B inhibitors; Selectivity confirmed via molecular docking in hMAO-A and hMAO-B active sites, and blood-brain barrier penetration assessed by PAMPA. |
Why This Matters
For neuroscience and pharmacology research programs targeting hMAO-A (e.g., for depression or anxiety disorders), selecting a compound with this specific substitution pattern is critical to ensure the desired isoform activity profile.
- [1] Mathew, B., Uçar, G., Mathew, G. E., Mathew, S., Kalatharakkal Purapurath, P., Moolayil, F., Mohan, S., & Gupta, S. V. (2016). Monoamine Oxidase Inhibitory Activity: Methyl- versus Chlorochalcone Derivatives. ChemMedChem, 11(24), 2649-2655. View Source
